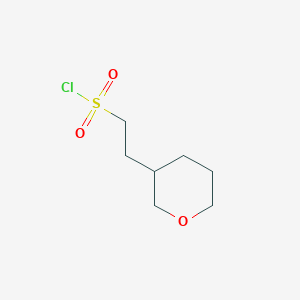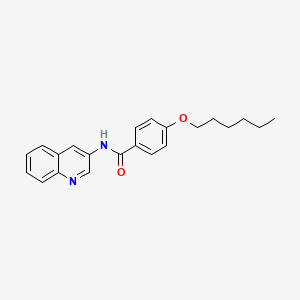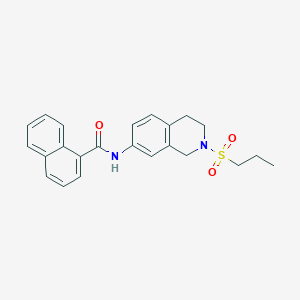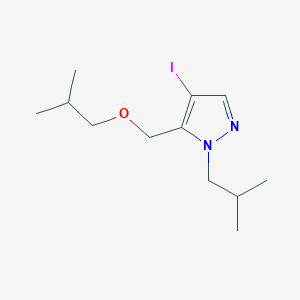![molecular formula C20H21NO3 B2975746 N-[2-(3,4-dimethoxyphenyl)-1-phenylethyl]but-2-ynamide CAS No. 2094656-56-9](/img/structure/B2975746.png)
N-[2-(3,4-dimethoxyphenyl)-1-phenylethyl]but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-dimethoxyphenyl)-1-phenylethyl]but-2-ynamide is a chemical compound that has drawn significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMPEA-But-2-ynamide and has been the subject of numerous studies to understand its synthesis, mechanism of action, and its potential applications in scientific research.
Mecanismo De Acción
DMPEA-But-2-ynamide has been found to interact with various receptors in the body, including the serotonin receptor. It has been suggested that DMPEA-But-2-ynamide may act as a partial agonist of the serotonin receptor, which could potentially lead to the development of new therapeutic drugs.
Biochemical and Physiological Effects:
DMPEA-But-2-ynamide has been found to have various biochemical and physiological effects. It has been shown to have analgesic effects in animal models, which could potentially be used to develop new pain medications. Additionally, DMPEA-But-2-ynamide has been found to have anti-inflammatory effects, which could potentially be used to develop new anti-inflammatory drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPEA-But-2-ynamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its unique electronic properties make it a promising candidate for use in the field of organic electronics. Additionally, DMPEA-But-2-ynamide has been found to have low toxicity, making it a safer alternative to other compounds.
However, DMPEA-But-2-ynamide also has limitations for use in lab experiments. Its interactions with various receptors in the body make it a complex compound to study, and its potential for off-target effects could complicate its use in the development of new therapeutic drugs.
Direcciones Futuras
There are several future directions for the study of DMPEA-But-2-ynamide. One potential direction is the development of new therapeutic drugs based on its interactions with various receptors in the body. Additionally, further research is needed to fully understand its unique electronic properties and its potential applications in the field of organic electronics. Finally, more studies are needed to understand the limitations and potential risks associated with the use of DMPEA-But-2-ynamide in lab experiments.
Métodos De Síntesis
The synthesis of DMPEA-But-2-ynamide involves the reaction of 3,4-dimethoxyphenylacetonitrile with phenylacetylene in the presence of a palladium catalyst. The resulting product is then subjected to hydrogenation to obtain DMPEA-But-2-ynamide. This synthesis method has been extensively studied and optimized to produce high yields of DMPEA-But-2-ynamide.
Aplicaciones Científicas De Investigación
DMPEA-But-2-ynamide has been found to have potential applications in various fields of scientific research. It has been studied for its potential use in the development of new therapeutic drugs due to its ability to interact with certain receptors in the body. Additionally, DMPEA-But-2-ynamide has been found to have potential applications in the field of organic electronics due to its unique electronic properties.
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-1-phenylethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-4-8-20(22)21-17(16-9-6-5-7-10-16)13-15-11-12-18(23-2)19(14-15)24-3/h5-7,9-12,14,17H,13H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBWGEYELFHPEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(CC1=CC(=C(C=C1)OC)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)-1-phenylethyl]but-2-ynamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-Chloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B2975665.png)

![N-(5-chloro-2-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![N-(3-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2975674.png)
![(E)-3-hydroxy-10,13-dimethyl-16-(4-(trifluoromethyl)benzylidene)tetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2975675.png)




![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2975681.png)
![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid](/img/structure/B2975682.png)

![6-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2975684.png)
